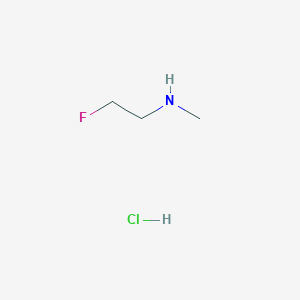

2-fluoro-N-methylethanamine hydrochloride

Description

Properties

IUPAC Name |

2-fluoro-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FN.ClH/c1-5-3-2-4;/h5H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHQCRFZHOWKDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCF.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3832-36-8 | |

| Record name | (2-fluoroethyl)(methyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 2-fluoro-N-methylethanamine Hydrochloride: A Key Building Block in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Monofluorinated Aliphatic Amines

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy for optimizing molecular properties. 2-fluoro-N-methylethanamine hydrochloride (CAS: 3832-36-8), a seemingly simple molecule, represents a critical building block for accessing this chemical space. Its true value lies not in its intrinsic biological activity, but in the profound influence its monofluorinated ethylamine scaffold can exert on a larger molecule's pharmacokinetic and pharmacodynamic profile.

This guide provides an in-depth technical overview of this compound, moving beyond a simple datasheet to offer insights into its synthesis, characterization, and, most importantly, the scientific rationale for its application in drug discovery. As a hydrochloride salt, the compound is typically a stable, water-soluble solid, making it a convenient reagent for synthetic chemistry.[1]

Physicochemical and Structural Characteristics

A comprehensive understanding of a building block's fundamental properties is paramount for its effective use in synthesis and for predicting its influence on a parent molecule.

| Property | Value | Source / Comment |

| CAS Number | 3832-36-8 | [2] |

| Molecular Formula | C₃H₉ClFN | [2] |

| Molecular Weight | 113.56 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | Data not readily available. For the analogous compound 2-fluoroethylamine hydrochloride (CAS 460-08-2), the melting point is 99-103 °C. | |

| Solubility | The hydrochloride salt form enhances water solubility. | [1] |

| pKa | Data not readily available. The pKa of the parent amine is predicted to be lower than its non-fluorinated analog due to the inductive effect of the fluorine atom. For comparison, the basic pKa of 2,2,2-trifluoro-N-methylethanamine is 6.1. | [3] |

The Core Directive: Why Fluorine Matters in Drug Design

The decision to incorporate a fragment like 2-fluoro-N-methylethanamine into a drug candidate is driven by the unique and powerful effects of the fluorine atom. The strong carbon-fluorine bond and high electronegativity of fluorine can dramatically alter a molecule's properties.

Metabolic Stability Enhancement

One of the most compelling reasons to use fluorinated building blocks is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[1] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the molecule's half-life can be extended, potentially leading to improved bioavailability and less frequent dosing regimens.

Modulation of Basicity (pKa)

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect. When placed on the carbon beta to the nitrogen atom, it reduces the electron density on the nitrogen, thereby lowering its basicity (pKa). This modulation is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A lower pKa can reduce unwanted interactions with acidic organelles like lysosomes and may improve cell membrane permeability.

Lipophilicity and Permeability

Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes.[1] This property is crucial for oral bioavailability and for drugs targeting the central nervous system (CNS). However, this effect must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

Proposed Synthesis and Reaction Mechanisms

While specific patented syntheses for this compound are not widely published, a plausible and chemically sound approach involves the ring-opening of an N-methylaziridine precursor with a fluoride source. This method is a common strategy for producing β-fluoroamines.

Experimental Protocol: Synthesis via Aziridine Ring-Opening

This protocol is a representative method based on established chemical principles for the synthesis of β-fluoroamines.

Step 1: Ring-Opening of N-Methylaziridine

-

Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagents: Dissolve N-methylaziridine (1 equivalent) in a suitable anhydrous solvent such as THF or dichloromethane.

-

Fluorination: Cool the solution to 0°C in an ice bath. Slowly add a solution of a fluoride source, such as triethylamine trihydrofluoride (Et₃N·3HF) or potassium fluoride in the presence of a phase-transfer catalyst, (1.1 equivalents) dropwise via the dropping funnel.

-

Causality: The aziridine ring is strained and susceptible to nucleophilic attack. The fluoride ion acts as the nucleophile, attacking one of the ring carbons and causing the ring to open. The acidic conditions of many HF sources protonate the nitrogen, activating the ring towards opening.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.

-

Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, 2-fluoro-N-methylethanamine.

Step 2: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude 2-fluoro-N-methylethanamine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Acidification: Cool the solution in an ice bath and slowly bubble dry hydrogen chloride gas through it, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

-

Causality: The basic nitrogen of the amine reacts with the strong acid (HCl) in a classic acid-base reaction to form the ammonium salt. The resulting hydrochloride salt is typically much less soluble in nonpolar organic solvents, causing it to precipitate out of the solution.

-

-

Isolation: Collect the resulting white precipitate by vacuum filtration.

-

Purification: Wash the solid with cold diethyl ether to remove any unreacted starting material or non-polar impurities. Dry the product under vacuum to yield this compound.

Analytical Characterization: A Predictive Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous confirmation of its structure.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling | Assignment |

| ¹H NMR | ~4.6 | Doublet of Triplets (dt) | ²JHF ≈ 48 Hz, ³JHH ≈ 4 Hz | -CHF - |

| ~3.1 | Doublet of Triplets (dt) | ³JHF ≈ 25 Hz, ³JHH ≈ 4 Hz | -CH₂-N- | |

| ~2.6 | Singlet (s) | - | -N-CH₃ | |

| Broad | Singlet (s) | - | -NH₂ ⁺- (exchangeable) | |

| ¹³C NMR | ~80 | Doublet (d) | ¹JCF ≈ 170 Hz | -C HF- |

| ~50 | Doublet (d) | ²JCF ≈ 20 Hz | -C H₂-N- | |

| ~35 | Singlet (s) | - | -N-C H₃ | |

| ¹⁹F NMR | ~ -220 | Triplet of Triplets (tt) | ²JFH ≈ 48 Hz, ³JFH ≈ 25 Hz | -CF |

Note: Predicted shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Coupling constants (J) are approximate.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely lead to the fragmentation of the molecular ion.

-

Molecular Ion (M⁺): The molecular ion of the free base (C₃H₈FN) would be observed at m/z = 77.

-

Key Fragmentation Pathways:

-

Alpha-cleavage: The most common fragmentation for amines is cleavage of the C-C bond adjacent to the nitrogen. This would result in a prominent peak at m/z = 44, corresponding to the [CH₂=NHCH₃]⁺ ion.

-

Loss of HF: Elimination of hydrogen fluoride could lead to a fragment at m/z = 57.

-

Isotopic Pattern: The presence of the chlorine atom from the hydrochloride salt would be evident in the mass spectrum of the salt itself, showing a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.[4][5]

-

Safety, Handling, and Storage

As with many reactive amine hydrochlorides, proper safety protocols are essential.

-

Hazard Identification: this compound is classified as an irritant. It is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][6]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound is likely hygroscopic; therefore, protection from moisture is critical to maintain its integrity.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for medicinal chemists. Its value is derived from the predictable and potent effects of its monofluorinated scaffold on the metabolic stability, basicity, and lipophilicity of drug candidates. By understanding the fundamental principles of its synthesis, characterization, and the underlying rationale for its use, researchers can effectively leverage this building block to design and develop next-generation therapeutics with optimized properties.

References

-

American Elements. N-Methyl-2,2,2-trifluoroethylamine Hydrochloride | CAS 2730-52-1. [Link]

-

Molbase. 3832-36-8 | (2-Fluoro-ethyl)-methyl-amine hydrochloride. [Link]

-

Synthink. 3832-36-8,this compound. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

-

PubChem. 2,2,2-trifluoro-N-methylethanamine. [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

-

PubChemLite. 2,2-difluoro-n-methylethanamine (C3H7F2N). [Link]

-

PubChem. 2-Fluoro-2-methylpropan-1-amine hydrochloride. [Link]

-

PubChem. 2-chloro-N-(2-chloroethyl)-N-methylethanamine;hydron;chloride. [Link]

- Google Patents.

-

Google Patents. (12) United States Patent. [Link]

- Google Patents. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.

-

PubChem. p-Fluoro-N-methylphenethylamine hydrochloride. [Link]

- Google Patents. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

-

ResearchGate. Discovery of Two Clinical Histamine H-3 Receptor Antagonists: trans-N-Ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)-phenyl]cyclobutanecarboxamide (PF-03654746) and trans-3-Fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-. [Link]

- Google Patents. WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)

-

PubMed. Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

PubChem. 2-Fluoroethylamine. [Link]

-

ScienceDaily. Novel method to synthesize valuable fluorinated drug compounds. [Link]

-

Cheméo. Chemical Properties of 3-Hexanone, 2,4-dimethyl- (CAS 18641-70-8). [Link]

-

Chemsrc. CYCLOBUTYL-METHYL-AMINE HYDROCHLORIDE | CAS#:848497-98-3. [Link]

Sources

- 1. CAS 3832-36-8: Ethanamine, 2-fluoro-N-methyl-, hydrochlori… [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. 2,2,2-trifluoro-N-methylethanamine | C3H6F3N | CID 520301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 2-Fluoro-2-methylpropan-1-amine hydrochloride | C4H11ClFN | CID 55289630 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 2-fluoro-N-methylethanamine Hydrochloride

Abstract

The definitive structural confirmation of novel or synthesized small molecules is a cornerstone of chemical and pharmaceutical research. This guide presents a comprehensive, multi-technique workflow for the structural elucidation of 2-fluoro-N-methylethanamine hydrochloride, a fluorinated aliphatic amine of interest as a potential building block in medicinal chemistry. By synergistically integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we provide an unambiguous confirmation of its molecular structure. This document is designed not merely as a protocol, but as a didactic guide, explaining the causality behind experimental choices and the logic of spectral interpretation to ensure a self-validating analytical process.

Introduction: The Analytical Imperative

This compound (C₃H₉ClFN) is a small, functionalized organic molecule. The presence of a fluorine atom, a secondary amine, and its formulation as a hydrochloride salt presents a unique analytical challenge that necessitates a multifaceted approach for characterization. Fluorine's high electronegativity and the protonation of the amine group significantly influence the molecule's electronic environment, which is reflected in its spectroscopic data. Accurate structural elucidation is paramount to understanding its reactivity, predicting its properties, and ensuring its identity in any subsequent application, from reaction monitoring to its use as a pharmaceutical intermediate.

This guide details a systematic approach, beginning with the determination of the molecular formula and proceeding through the identification of functional groups to the final, conclusive mapping of the atomic connectivity.

Foundational Analysis: Molecular Formula and Mass

The first step in any structure elucidation is to determine the elemental composition and molecular weight. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Mass Spectrometry (MS)

For a charged species like an amine hydrochloride, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically preserves the molecular ion of the free base.

-

Expected Molecular Ion: The analysis will detect the protonated free base [M+H]⁺, where M is 2-fluoro-N-methylethanamine (C₃H₈FN).

-

Nitrogen Rule: The nominal molecular weight of the free base is 77.06 g/mol . The presence of a single nitrogen atom results in an odd nominal molecular weight, which is a primary diagnostic indicator for nitrogen-containing compounds.[1][2]

-

Fragmentation Analysis: While ESI is a soft ionization technique, in-source fragmentation or tandem MS (MS/MS) can be induced to provide structural clues. For aliphatic amines, the predominant fragmentation pathway is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom, resulting in a resonance-stabilized iminium cation.[1][3]

Table 1: Predicted Mass Spectrometry Data for 2-fluoro-N-methylethanamine

| Parameter | Expected Value | Rationale |

|---|---|---|

| Ionization Mode | ESI (+) | Ideal for pre-charged or easily protonated analytes like amine salts. |

| Free Base Formula | C₃H₈FN | The organic component of the salt. |

| Nominal Mass (Free Base) | 77 | Consistent with the Nitrogen Rule for one N atom.[2][4] |

| Observed Ion (HRMS) | [C₃H₉FN]⁺ | The protonated free base (M+H)⁺. |

| Calculated m/z (HRMS) | 78.0717 | High mass accuracy confirms the elemental composition. |

| Key Fragment 1 (α-cleavage) | m/z = 44.0500 | Loss of a fluoromethyl radical (•CH₂F), forming [CH₃NH=CH₂]⁺. |

| Key Fragment 2 (α-cleavage) | m/z = 62.0561 | Loss of a methyl radical (•CH₃), forming [CH₂=NHCH₂F]⁺. |

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a 50:50 methanol:water solution.

-

Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an ESI source.

-

Acquisition Parameters:

-

Mode: Positive ion mode.

-

Scan Range: m/z 50 - 200.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Collision Energy (for MS/MS): Ramp from 10-30 eV to induce fragmentation.

-

Calibration: Calibrate the instrument using a known standard (e.g., sodium formate) to ensure high mass accuracy.

-

Functional Group Identification: Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the key features are the secondary ammonium salt and the carbon-fluorine bond. The spectrum of the salt is markedly different from that of the free amine.

-

N-H⁺ Stretch: The most prominent feature of an amine salt is the very broad and strong absorption band for the N-H⁺ stretching vibrations of the secondary ammonium group (R₂NH₂⁺). This band typically appears in the 2700-3000 cm⁻¹ region and often shows sub-peaks from combination bands.[5][6]

-

N-H⁺ Bend: The bending vibration for the secondary ammonium group is expected in the 1620-1560 cm⁻¹ region.

-

C-F Stretch: The C-F single bond stretch gives rise to a strong, characteristic absorption in the 1100-1000 cm⁻¹ range.

-

C-H Stretch: Aliphatic C-H stretching vibrations will be visible between 3000-2850 cm⁻¹, often appearing as shoulders on the broad N-H⁺ absorption.

Table 2: Key Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| N-H⁺ Stretch | 2700 - 3000 | Strong, Very Broad | Characteristic of a secondary ammonium salt.[6] |

| C-H Stretch (sp³) | 2850 - 3000 | Medium | May be superimposed on the N-H⁺ stretch. |

| N-H⁺ Bend | 1560 - 1620 | Medium - Strong | Confirms the presence of the ammonium ion.[5] |

| C-H Bend | 1350 - 1470 | Medium | Aliphatic scissoring and bending modes. |

| C-F Stretch | 1000 - 1100 | Strong | Definitive evidence for the carbon-fluorine bond. |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Average 16-32 scans to improve the signal-to-noise ratio.

-

Background: Collect a background spectrum of the empty sample compartment (or pure KBr pellet) prior to sample analysis.

-

Definitive Connectivity Mapping: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.[7][8] A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous map of the carbon skeleton and the placement of all protons and heteroatoms.

Workflow for NMR-Based Structure Elucidation

Caption: Logical workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration).

-

Solvent Choice: Deuterated water (D₂O) is an excellent choice. The acidic N-H protons will exchange with deuterium, causing their signal to disappear, which simplifies the spectrum.

-

Signal Prediction:

-

-CH₂-F: This signal will be the most downfield due to the strong deshielding effect of the fluorine atom.[9] It will appear as a doublet of triplets (dt) . The large splitting is from the two-bond coupling to fluorine (²JHF), and the smaller splitting is from the three-bond coupling to the adjacent -CH₂-N protons (³JHH).

-

-CH₂-N: This signal will be deshielded by the adjacent nitrogen atom. It will appear as a triplet (t) due to coupling with the -CH₂-F protons (³JHH). A slight broadening may be observed due to the nitrogen quadrupole.

-

N-CH₃: This signal will be a singlet (s) in D₂O and will be deshielded by the nitrogen atom.

-

Table 3: Predicted ¹H NMR Data (400 MHz, D₂O)

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |

|---|---|---|---|---|

| H-1 (-CH₂-F) | ~4.6 | dt | 2H | ²JHF ≈ 47 Hz, ³JHH ≈ 7 Hz |

| H-2 (-CH₂-N) | ~3.4 | t | 2H | ³JHH ≈ 7 Hz |

| H-3 (N-CH₃) | ~2.8 | s | 3H | - |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

-

Signal Prediction: Three distinct signals are expected.

-

C-1 (-CH₂-F): This carbon is directly attached to fluorine, causing a significant downfield shift. The signal will be split into a doublet by the strong one-bond C-F coupling (¹JCF), which is typically very large (~170-250 Hz).

-

C-2 (-CH₂-N): This carbon is adjacent to nitrogen and will also be split into a doublet by the two-bond C-F coupling (²JCF), which is weaker (~15-25 Hz).

-

C-3 (N-CH₃): This carbon is attached to nitrogen. It may show a very small three-bond C-F coupling (³JCF), but it often appears as a singlet.

-

Table 4: Predicted ¹³C NMR Data (100 MHz, D₂O)

| Assignment | Predicted δ (ppm) | Multiplicity (¹⁹F coupled) | Coupling Constant (Hz) |

|---|---|---|---|

| C-1 (-CH₂-F) | ~80-85 | d | ¹JCF ≈ 175 Hz |

| C-2 (-CH₂-N) | ~50-55 | d | ²JCF ≈ 20 Hz |

| C-3 (N-CH₃) | ~35-40 | s or t (small ³JCF) | ³JCF ≈ 2-5 Hz |

¹⁹F NMR Spectroscopy

For any fluorinated compound, ¹⁹F NMR is essential. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and high sensitivity, making it an excellent NMR probe.[10][11]

-

Signal Prediction: A single fluorine environment will produce one signal.

-

Multiplicity: The signal will be split by coupling to adjacent protons. It is expected to be a triplet of triplets (tt) due to coupling to the two geminal protons on C-1 (²JFH ≈ 47 Hz) and the two vicinal protons on C-2 (³JFH ≈ 20-25 Hz).

Table 5: Predicted ¹⁹F NMR Data (376 MHz, D₂O)

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|

| F | ~ -215 to -230 | tt | ²JFH ≈ 47 Hz, ³JFH ≈ 22 Hz |

2D NMR for Unambiguous Connectivity

2D NMR experiments correlate signals to establish bonding networks, removing any ambiguity from 1D data interpretation.[12][13]

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A crucial cross-peak will be observed between the -CH₂-F (H-1) signal and the -CH₂-N (H-2) signal, confirming the fluoroethyl fragment.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. It provides an unambiguous assignment of the carbon signals.

-

δH ~4.6 ppm will correlate with δC ~80-85 ppm (C-1).

-

δH ~3.4 ppm will correlate with δC ~50-55 ppm (C-2).

-

δH ~2.8 ppm will correlate with δC ~35-40 ppm (C-3).

-

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the molecular skeleton by identifying longer-range (2-3 bond) correlations between protons and carbons.

Caption: Key HMBC correlations confirming the molecular framework.

Table 6: Key Predicted HMBC Correlations

| Proton Signal | Correlates to Carbon Signal | Significance |

|---|---|---|

| H-1 (-CH₂-F) | C-2 (-CH₂-N) | Confirms the C1-C2 bond. |

| H-2 (-CH₂-N) | C-1 (-CH₂-F), C-3 (N-CH₃) | Connects the ethyl group to the N-methyl group via C2 and N. |

| H-3 (N-CH₃) | C-2 (-CH₂-N) | Confirms the methyl group is attached to the nitrogen. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of D₂O.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition (Typical Parameters):

-

¹H: Spectral width 12 ppm, 32 scans, relaxation delay 1s.

-

¹³C: Spectral width 220 ppm, 1024 scans, relaxation delay 2s, with proton decoupling.

-

¹⁹F: Spectral width 250 ppm, 64 scans, with proton decoupling for a singlet, and without for observing multiplicity.

-

2D Experiments (COSY, HSQC, HMBC): Use standard library pulse programs, optimizing spectral widths based on 1D spectra. Acquisition times are typically longer (minutes to hours).

-

Conclusion: A Unified Structural Assignment

The collective evidence from MS, IR, and NMR provides a comprehensive and internally consistent structural proof for this compound.

-

Mass Spectrometry established the correct elemental formula (C₃H₈FN) for the free base.

-

Infrared Spectroscopy confirmed the presence of a secondary ammonium salt and a C-F bond, defining the key functional groups.

-

NMR Spectroscopy provided the definitive atomic connectivity. ¹H, ¹³C, and ¹⁹F NMR identified all unique magnetic nuclei and their local environments. Crucially, 2D NMR experiments (COSY, HSQC, and HMBC) pieced these environments together, confirming the fluoroethyl and N-methyl fragments and their connection through the nitrogen atom.

This rigorous, multi-technique approach leaves no ambiguity and stands as a robust model for the characterization of similar small molecules in a research and development setting.

References

-

JoVE. (2024). Mass Spectrometry: Amine Fragmentation. JoVE. [Link]

-

Schymanski, E. L., et al. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 398(6), 2425–2438. [Link]

-

JoVE. (2023). Mass Spectrometry of Amines. JoVE. [Link]

-

Martin, G. E., & Williams, A. J. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. [Link]

-

Martin, G. E., & Williams, A. J. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. [Link]

-

Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines. [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. [Link]

-

Srilatha, K. (2013). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 2(2), 115-121. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

McConnell, H. M., et al. (1956). NMR Spectra of Some Halogenated Propenes. The Journal of Chemical Physics, 24(3), 479-484. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra. [Link]

-

Bryce, D. L. (2006). Solid‐state NMR spectroscopy of the quadrupolar halogens: chlorine‐35/37, bromine‐79/81, and iodine‐127. Magnetic Resonance in Chemistry, 44(6), 517-542. [Link]

-

Foris, A. (2004). 19F and 1H NMR spectra of halocarbons. Magnetic Resonance in Chemistry, 42(6), 534-55. [Link]

-

Marion, L., & Edwards, O. E. (1947). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Research, 25b(1), 1-8. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-25. [Link]

-

Jovic, S., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(12), 3439-3448. [Link]

-

El-Zahaby, S. A., & Wahbi, A. M. (1987). Near-infrared spectroscopy of amine salts. Journal of Pharmaceutical and Biomedical Analysis, 5(6), 541-548. [Link]

-

Abraham, R. J., & Reid, M. (2000). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Magnetic Resonance in Chemistry, 38(7), 570-579. [Link]

-

The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy. YouTube. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

Sources

- 1. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 2. Video: Mass Spectrometry of Amines [jove.com]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. GCMS Section 6.15 [people.whitman.edu]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. anuchem.weebly.com [anuchem.weebly.com]

- 8. jchps.com [jchps.com]

- 9. youtube.com [youtube.com]

- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-N-methylethanamine Hydrochloride Precursors

Introduction: The Significance of Fluorinated Amines in Drug Discovery

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. 2-Fluoro-N-methylethanamine is a valuable building block that introduces a fluoroethyl-methylamino moiety, a structural motif present in a range of biologically active compounds. This guide provides a comprehensive overview of a reliable and scalable synthetic route to its hydrochloride salt, focusing on the synthesis of its key precursors. We will delve into the practical and mechanistic details of a three-step synthesis commencing from the readily available starting material, N-methylethanamine. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important intermediate.

Strategic Overview of the Synthetic Pathway

The synthesis of 2-fluoro-N-methylethanamine hydrochloride can be efficiently achieved through a three-step sequence involving protection, fluorination, and deprotection/salt formation. This strategy is designed to ensure high selectivity and yield at each stage.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of N-(tert-Butoxycarbonyl)-N-methyl-2-aminoethanol (Precursor 1)

The initial step in this synthetic sequence is the protection of the secondary amine of N-methylethanolamine. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Experimental Protocol

-

To a stirred solution of N-methylethanamine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(tert-Butoxycarbonyl)-N-methyl-2-aminoethanol as a pure compound.

Causality Behind Experimental Choices

The use of a slight excess of di-tert-butyl dicarbonate ensures the complete consumption of the starting amine. The reaction is typically carried out at a low initial temperature to control the exothermicity of the reaction. Dichloromethane is a common solvent choice due to its inertness and ease of removal.

Quantitative Data

| Reactant/Reagent | Molar Eq. | Purity | Notes |

| N-Methylethanolamine | 1.0 | >98% | Starting material |

| Di-tert-butyl dicarbonate | 1.05 | >97% | Protecting agent |

| Dichloromethane | - | Anhydrous | Solvent |

| Product | Yield | Purity | Physical State |

| N-(tert-Butoxycarbonyl)-N-methyl-2-aminoethanol | 90-95% | >98% | Colorless oil |

Part 2: Synthesis of tert-Butyl (2-fluoroethyl)(methyl)carbamate (Precursor 2)

This is the key fluorination step where the hydroxyl group of the Boc-protected precursor is replaced with a fluorine atom. Diethylaminosulfur trifluoride (DAST) is a widely used and effective reagent for this transformation.[1]

Mechanism of Fluorination with DAST

The reaction proceeds via an intermediate alkoxyaminosulfur difluoride. The hydroxyl group of the alcohol attacks the sulfur atom of DAST, leading to the displacement of a fluoride ion and the formation of a protonated intermediate. Subsequent deprotonation by the liberated fluoride ion generates hydrogen fluoride and the key alkoxyaminosulfur difluoride intermediate. Finally, an Sₙ2 attack by the fluoride ion on the carbon bearing the oxygen displaces the aminosulfur oxide moiety, yielding the desired fluoroalkane.[1]

Caption: Simplified mechanism of alcohol fluorination with DAST.

Experimental Protocol

Safety First: Diethylaminosulfur trifluoride (DAST) is a toxic, corrosive, and moisture-sensitive reagent that can decompose violently upon heating.[2] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under an inert atmosphere (nitrogen or argon).

-

Dissolve N-(tert-Butoxycarbonyl)-N-methyl-2-aminoethanol (1.0 eq) in anhydrous dichloromethane in a flask equipped with a magnetic stirrer and under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add diethylaminosulfur trifluoride (DAST, 1.2 eq) dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl (2-fluoroethyl)(methyl)carbamate.

Causality Behind Experimental Choices

The reaction is initiated at a very low temperature (-78 °C) to control the reactivity of DAST and minimize potential side reactions.[3] Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both the substrate and the reagent. The aqueous bicarbonate quench neutralizes the acidic byproducts, including hydrogen fluoride.[3]

Quantitative Data

| Reactant/Reagent | Molar Eq. | Purity | Notes |

| N-(tert-Butoxycarbonyl)-N-methyl-2-aminoethanol | 1.0 | >98% | Starting material |

| Diethylaminosulfur trifluoride (DAST) | 1.2 | >95% | Fluorinating agent |

| Dichloromethane | - | Anhydrous | Solvent |

| Product | Yield | Purity | Physical State |

| tert-Butyl (2-fluoroethyl)(methyl)carbamate | 70-80% | >98% | Colorless oil |

Part 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is conveniently achieved in a single step by treating the fluorinated precursor with hydrochloric acid.

Mechanism of Boc Deprotection with HCl

The deprotection is an acid-catalyzed process. The carbonyl oxygen of the Boc group is protonated by HCl, making the carbamate more susceptible to cleavage.[4] The tert-butyl group departs as a stable tert-butyl cation, which can then be trapped or eliminate a proton to form isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine, which is then protonated by the excess HCl to form the hydrochloride salt.[4]

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol

-

Dissolve tert-butyl (2-fluoroethyl)(methyl)carbamate (1.0 eq) in a suitable solvent such as diethyl ether, dioxane, or methanol.

-

Cool the solution to 0 °C.

-

Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane) until the solution is saturated.[5]

-

Stir the mixture at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

The hydrochloride salt will often precipitate from the solution. If not, concentrate the solvent under reduced pressure.

-

Wash the resulting solid with cold diethyl ether and dry under vacuum to obtain this compound.

Causality Behind Experimental Choices

The use of anhydrous HCl is crucial to prevent the introduction of water, which could lead to side reactions. The choice of solvent can influence the ease of product isolation; precipitation of the salt from a non-polar solvent like diethyl ether often simplifies the workup.

Quantitative Data

| Reactant/Reagent | Molar Eq. | Purity | Notes |

| tert-Butyl (2-fluoroethyl)(methyl)carbamate | 1.0 | >98% | Starting material |

| Hydrogen Chloride | Excess | Anhydrous | Deprotecting agent/Salt formation |

| Diethyl ether or Dioxane | - | Anhydrous | Solvent |

| Product | Yield | Purity | Physical State |

| This compound | >95% | >98% | White to off-white solid |

Conclusion

This guide has outlined a robust and well-documented three-step synthesis for the preparation of this compound, a valuable building block for drug discovery and development. By understanding the underlying mechanisms and the rationale for the chosen experimental conditions, researchers can confidently and safely execute this synthesis. The use of a Boc protection strategy, followed by DAST-mediated fluorination and acidic deprotection, represents a reliable pathway to this important fluorinated amine.

References

-

Wikipedia. Fluorination with aminosulfuranes. [Link]

-

Lund, G., et al. (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 2007, 84, 110. [Link]

-

PubChem. tert-Butyl (3-fluoro-2-methylphenyl)carbamate. [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]

-

Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. [Link]

- Google Patents.

-

National Institutes of Health. Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N-Fluorosulfonamide Reagent. [Link]

-

National Institutes of Health. Synthesis of Fluorinated Amines: A Personal Account. [Link]

-

ResearchGate. Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. [Link]

- Google Patents. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)

- Google Patents. JP2000204065A - Method for producing N-methylethanolamine.

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

-

ResearchGate. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]

-

Common Organic Chemistry. Alcohol to Fluoride - Common Conditions. [Link]

-

Semantic Scholar. Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. [Link]

-

ResearchGate. How can we do the deprotection of boc-amino acids using hcl ?. [Link]

-

PrepChem.com. Synthesis of t-butyl (2-aminoethyl)carbamate. [Link]

-

Royal Society of Chemistry. Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. [Link]

-

Wikipedia. N-Methylethanolamine. [Link]

-

Grokipedia. N-Methylethanolamine. [Link]

-

Organic Syntheses. 4-PENTENOYL CHLORIDE. [Link]

-

Thieme. Deoxyfluorination of Aliphatic Alcohols. [Link]

-

Knowledge at UChicago. A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni. [Link]

-

PrepChem.com. Synthesis of a) 2-Chloro-N-methyl-N-(triphenylmethyl)-ethanamine. [Link]

-

MedCrave. The selective n-alkylation of monoethanolamine in PTC condition. [Link]

- Google Patents.

Sources

An In-depth Technical Guide on the Putative Mechanism of Action of 2-fluoro-N-methylethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-fluoro-N-methylethanamine hydrochloride is a halogenated derivative of the endogenous trace amine N-methylphenethylamine (NMPEA). While direct pharmacological data on this specific compound is not publicly available, its structural similarity to a well-characterized class of psychoactive compounds allows for the formulation of a robust hypothesis regarding its mechanism of action. This guide synthesizes current knowledge on substituted phenethylamines, the role of fluorination in modulating pharmacological activity, and the known signaling pathways of its parent compound to propose a putative mechanism of action for this compound. We postulate a primary interaction with the Trace Amine-Associated Receptor 1 (TAAR1), with potential secondary interactions with monoamine transporters and serotonin receptors. This document outlines the theoretical framework for these interactions and proposes a comprehensive experimental workflow to elucidate the precise pharmacological profile of this compound.

Introduction: Structural Analogy as a Predictive Tool

2-fluoro-N-methylethanamine is a substituted phenethylamine, a class of compounds known for their diverse psychoactive effects, including stimulant, hallucinogenic, and entactogenic properties.[1][2] The core structure consists of a phenyl ring attached to an ethylamine side chain.[1] The parent compound, N-methylphenethylamine (NMPEA), is a naturally occurring trace amine in humans and a known neuromodulator.[3][4][5] The subject of this guide, 2-fluoro-N-methylethanamine, is distinguished by the presence of a fluorine atom at the beta-position of the ethylamine side chain.

The introduction of fluorine into bioactive molecules is a common strategy in medicinal chemistry to modulate their pharmacokinetic and pharmacodynamic properties.[6] Fluorination can alter a molecule's metabolic stability, lipophilicity, and binding affinity to its biological targets.[6] The effects of fluorination on phenethylamines are known to be profound, with the potential to either enhance, diminish, or prolong their psychoactive effects, depending on the position of the fluorine atom.[6]

Given the absence of direct studies on this compound, this guide will infer its likely mechanism of action by examining the established pharmacology of NMPEA and considering the predictable impact of beta-fluorination based on structure-activity relationship (SAR) studies of similar compounds.

Proposed Primary Mechanism of Action: TAAR1 Agonism

The most probable primary target for this compound is the Trace Amine-Associated Receptor 1 (TAAR1) . This G-protein coupled receptor is a key regulator of monoaminergic neurotransmission and is the primary receptor for endogenous trace amines like phenethylamine and NMPEA.[7][8]

The Role of TAAR1 in Neuromodulation

TAAR1 is expressed in brain regions associated with reward and mood, including the ventral tegmental area (VTA) and the dorsal raphe nucleus.[9] Its activation by agonists leads to the modulation of dopamine, norepinephrine, and serotonin systems.[10] Specifically, TAAR1 agonism can inhibit the firing of dopamine neurons and influence the function of monoamine transporters.[10][11][12]

NMPEA as a Potent TAAR1 Agonist

N-Methylphenethylamine (NMPEA) is a potent agonist at human TAAR1.[4][5][10] This interaction is central to its role in modulating catecholamine neurotransmission.[10] Activation of TAAR1 by NMPEA can lead to a decrease in dopamine neuron firing rate and alterations in the function of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), often resulting in inhibited reuptake and induced efflux of these neurotransmitters.[11][12]

The Hypothetical Impact of Beta-Fluorination on TAAR1 Affinity

The presence of a fluorine atom at the beta-position of the ethylamine side chain in 2-fluoro-N-methylethanamine is a critical modification. Structure-activity relationship studies on TAAR1 have shown that substitutions at the beta-position can be detrimental to receptor binding, though the stereochemistry of the substitution is a significant factor.[13] It is plausible that the high electronegativity and small size of the fluorine atom could alter the conformation of the ethylamine side chain, thereby influencing its interaction with the binding pocket of TAAR1.

The effect of this substitution on receptor affinity and efficacy (i.e., whether it acts as a full or partial agonist) remains to be experimentally determined. However, based on the known pharmacology of its parent compound, TAAR1 remains the most logical primary target.

Figure 1: Proposed TAAR1-mediated mechanism of 2-fluoro-N-methylethanamine.

Potential Secondary Mechanisms of Action

While TAAR1 agonism is the most likely primary mechanism, substituted phenethylamines often exhibit polypharmacology, interacting with multiple targets.[1][7]

Interaction with Monoamine Transporters

Many substituted phenethylamines directly interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[14][15] This interaction can lead to the inhibition of neurotransmitter reuptake or even reverse transport (efflux), increasing the synaptic concentration of these monoamines. The specific profile of transporter interaction is highly dependent on the substitution pattern of the phenethylamine.[16]

Activity at Serotonin Receptors

Certain substituted phenethylamines, particularly those with hallucinogenic properties, are known to be agonists at serotonin receptors, most notably the 5-HT2A and 5-HT2C receptors.[14][17] The affinity for these receptors is also heavily influenced by the nature and position of substituents on the phenyl ring and side chain.[18][19]

Experimental Workflow for Mechanism of Action Elucidation

To validate the proposed mechanisms of action for this compound, a systematic experimental approach is required.

In Vitro Characterization

Objective: To determine the binding affinity and functional activity of this compound at its putative targets.

| Assay | Target | Purpose |

| Radioligand Binding Assay | TAAR1, DAT, NET, SERT, 5-HT2A, 5-HT2C | To determine the binding affinity (Ki) |

| cAMP Accumulation Assay | TAAR1 (Gs-coupled) | To assess functional agonism/antagonism |

| Inositol Phosphate Assay | 5-HT2A, 5-HT2C (Gq-coupled) | To assess functional agonism/antagonism |

| Neurotransmitter Uptake/Release Assay | DAT, NET, SERT | To measure effects on transporter function |

Experimental Protocol: Radioligand Binding Assay

-

Preparation of cell membranes: Homogenize cells expressing the target receptor (e.g., CHO or HEK cells) in a suitable buffer.

-

Incubation: Incubate the cell membranes with a known radioligand for the target receptor and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data analysis: Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Studies

Objective: To assess the physiological and behavioral effects of this compound in animal models.

Experimental Protocol: Locomotor Activity in Mice

-

Acclimation: Acclimate mice to the locomotor activity chambers.

-

Administration: Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal injection).

-

Monitoring: Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period.

-

Data analysis: Compare the locomotor activity of the drug-treated group to the control group. An increase in locomotor activity would be consistent with a stimulant effect, potentially mediated by increased dopamine and/or norepinephrine signaling.

Figure 2: A comprehensive workflow for elucidating the mechanism of action.

Conclusion

References

-

Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. (n.d.). Elsevier. [Link]

-

Trace Amine-Associated Receptor 1 Agonists for Schizophrenia. (2022). In CADTH Horizon Scan. Canadian Agency for Drugs and Technologies in Health. [Link]

-

Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. (2013). Neuropharmacology, 72, 118-126. [Link]

-

Substituted phenethylamine. (n.d.). In Wikipedia. [Link]

-

Phenethylamine. (n.d.). In Wikipedia. [Link]

-

Lewin, A. H., et al. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. ACS Pharmacology & Translational Science, 5(3), 199-201. [Link]

-

Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment. (2024). Frontiers in Psychiatry, 15. [Link]

-

TAAR1. (n.d.). In Wikipedia. [Link]

-

Xie, Z., & Miller, G. M. (2008). Beta-phenylethylamine alters monoamine transporter function via trace amine-associated receptor 1: implication for modulatory roles of trace amines in brain. The Journal of pharmacology and experimental therapeutics, 325(2), 617–628. [Link]

-

Espinoza, S., et al. (2019). Trace Amine-Associated Receptor 1 Agonist Modulates Mismatch Negativity-Like Responses in Mice. Frontiers in behavioral neuroscience, 13, 99. [Link]

-

N-Methylphenethylamine. (n.d.). In Wikipedia. [Link]

-

N-Methylphenethylamine. (n.d.). Grokipedia. [Link]

-

Hossain, M. S., et al. (2018). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 26(6), 596–602. [Link]

-

Phenethylamines. (2024). University of Virginia School of Medicine. [Link]

-

Xie, Z., & Miller, G. M. (2008). β-Phenylethylamine Alters Monoamine Transporter Function via Trace Amine-Associated Receptor 1: Implication for Modulatory Roles of Trace Amines in Brain. The Journal of pharmacology and experimental therapeutics, 325(2), 617-628. [Link]

-

β-Phenylethylamine Alters Monoamine Transporter Function via Trace Amine-Associated Receptor 1: Implication for Modulatory Roles of Trace Amines in Brain. (2008). ResearchGate. [Link]

-

Blough, B. E., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS chemical neuroscience, 14(24), 4416–4426. [Link]

-

Fluorine in psychedelic phenethylamines. (2012). Drug testing and analysis, 4(7-8), 577–590. [Link]

-

N-Methylphenethylamine – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Kim, H., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 196-205. [Link]

-

Amphetamines: Structure-Activity Relationships. (n.d.). Semantic Scholar. [Link]

-

Wainscott, D. B., et al. (2007). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Journal of Pharmacology and Experimental Therapeutics, 320(1), 475-485. [Link]

-

Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). Biomolecules & Therapeutics, 31(2), 196-205. [Link]

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. med.virginia.edu [med.virginia.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenethylamine - Wikipedia [en.wikipedia.org]

- 8. TAAR1 - Wikipedia [en.wikipedia.org]

- 9. Trace Amine-Associated Receptor 1 Agonist Modulates Mismatch Negativity-Like Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Beta-phenylethylamine alters monoamine transporter function via trace amine-associated receptor 1: implication for modulatory roles of trace amines in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 16. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 18. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Fluorinated Ethylamines

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. This guide provides a comprehensive technical overview of the biological activities of fluorinated ethylamines, a broad class of compounds with significant impact on the central nervous system. We will delve into the profound effects of fluorination on the physicochemical properties, pharmacodynamics, pharmacokinetics, and toxicological profiles of these molecules. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of fluorinated ethylamines in neuroscience and medicinal chemistry.

Part 1: The Strategic Role of Fluorine in Ethylamine-Based Drug Design

The ethylamine scaffold is a privileged structure in neuropharmacology, forming the backbone of numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine, serotonin) and a vast array of synthetic psychoactive compounds. The introduction of fluorine, the most electronegative element, into this scaffold is a powerful strategy to modulate a molecule's biological profile. Fluorination can alter key physicochemical properties such as pKa, lipophilicity, and metabolic stability, thereby influencing how the molecule interacts with its biological targets and how it is processed by the body.[1][2][3] This guide will explore the nuances of these effects within three major classes of fluorinated ethylamines: phenethylamines, amphetamines, and cathinones.

The Physicochemical Impact of Fluorination

The substitution of hydrogen with fluorine can lead to significant changes in a molecule's electronic properties. The strong electron-withdrawing nature of fluorine can lower the pKa of the amine group, affecting its ionization state at physiological pH. This, in turn, can influence receptor binding and cell membrane permeability. Furthermore, fluorination can increase lipophilicity, which may enhance blood-brain barrier penetration.[3]

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[2][4][5] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism.[2][4] By strategically placing fluorine atoms at metabolically labile positions, such as the para-position of a phenyl ring, medicinal chemists can block common metabolic pathways like hydroxylation, thereby prolonging the drug's half-life and bioavailability.[6]

Part 2: Pharmacodynamics: Modulating Interactions with Key Neurological Targets

The biological activity of fluorinated ethylamines is primarily dictated by their interactions with monoamine transporters, monoamine oxidase enzymes, and various G-protein coupled receptors (GPCRs).

Monoamine Transporters (DAT, SERT, NET)

The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are critical for regulating neurotransmitter levels in the synapse and are primary targets for many psychoactive drugs.[7] Fluorinated ethylamines exhibit a wide range of affinities and activities at these transporters, acting as either reuptake inhibitors or releasing agents (substrates).[8][9][10]

Structure-Activity Relationships (SAR):

The position of fluorine substitution on the phenyl ring significantly influences transporter affinity and selectivity. For instance, in the case of fluorinated amphetamines, the position of the fluorine atom can shift the selectivity profile. Some fluorinated cathinones display high affinity for DAT and NET, with lower affinity for SERT.[8][9][10] For example, 4-fluoroamphetamine (4-FA) is a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine.[6] In contrast, 2-fluoromethamphetamine (2-FMA) is reported to have reduced serotonergic activity compared to methamphetamine.[11]

Substrates vs. Inhibitors:

A crucial distinction in the pharmacology of these compounds is whether they act as substrates (releasers) or inhibitors of monoamine transporters. Substrates are transported into the presynaptic neuron and induce reverse transport (efflux) of neurotransmitters.[8][9][10] Inhibitors, on the other hand, bind to the transporter but are not translocated, thereby blocking the reuptake of neurotransmitters from the synaptic cleft.[7] Many fluorinated amphetamines and cathinones have been identified as transporter substrates.[8][9][10]

Quantitative Data on Transporter Interactions:

The following table summarizes the binding affinities (Ki) and/or uptake inhibition potencies (IC50) for a selection of fluorinated ethylamines at the human monoamine transporters.

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |

| 4-Fluoroamphetamine (4-FA) | - | - | - | 770 | 6800 | 420 |

| 4-Fluoromethcathinone | - | - | - | - | - | - |

Data compiled from various sources. Note that experimental conditions can vary between studies, affecting absolute values. The EC50 values for 4-FA as a releasing agent are 200 nM (dopamine), 730 nM (serotonin), and 37 nM (norepinephrine).[6]

Monoamine Oxidase (MAO)

Monoamine oxidase (MAO) is a family of enzymes responsible for the degradation of monoamine neurotransmitters. There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. Fluorinated ethylamines, particularly those with a cyclopropylamine moiety, have been investigated as MAO inhibitors.[12]

Fluorination can significantly impact the inhibitory potency and selectivity of these compounds. For example, fluorination of 1-phenylcyclopropylamine, a selective MAO-B inhibitor, at the 2-position can reverse the selectivity, resulting in a potent and selective MAO-A inhibitor.[12] This highlights the potential of fluorine substitution to fine-tune the pharmacological profile of MAO inhibitors. Some fluorinated compounds exhibit time- and concentration-dependent inhibition, suggesting an irreversible or slowly reversible mechanism of action.[12]

G-Protein Coupled Receptors (GPCRs)

Fluorinated phenethylamines can also interact with a variety of GPCRs, most notably serotonin (5-HT) and dopamine (D) receptors. The introduction of fluorine can modulate the affinity and functional activity of these compounds at their respective receptors.[1]

For instance, studies on psychedelic phenethylamines have shown that the degree and position of fluorination can dramatically alter their psychoactive properties, which are often mediated by agonism at the 5-HT2A receptor.[1] While some fluorinated analogues show reduced potency, others exhibit enhanced or prolonged effects compared to their non-fluorinated counterparts.[1] Similarly, fluorinated 2-(4-hydroxyphenyl)ethylamine derivatives have been synthesized and evaluated for their affinity at dopamine D1 and D2 receptors, with some showing selective displacement of D2 receptor ligands.[13]

Part 3: Pharmacokinetics and Metabolism

As previously mentioned, a key driver for the use of fluorine in drug design is the modulation of a compound's pharmacokinetic profile.

Blocking Metabolic Hotspots

The strategic placement of a fluorine atom can shield a molecule from metabolic degradation. A classic example is the para-position of a phenyl ring, a common site for CYP-mediated hydroxylation. By introducing a fluorine atom at this position, as in 4-fluoroamphetamine, this metabolic pathway is blocked, potentially leading to a longer duration of action and altered metabolite profile compared to amphetamine.[6] Studies on fluorinated N-nitrosodialkylamines have demonstrated that fluorination can inhibit oxidative metabolism at the site of substitution.[14]

Case Study: Pharmacokinetics of 4-Fluoroamphetamine (4-FA)

A controlled human study on the pharmacokinetics of 4-FA revealed that its concentration-time course is similar to that of amphetamine.[15][16][17] After oral administration, maximum serum concentrations were reached in about 2 hours.[15][16][17] The elimination half-life was found to be approximately 8-9 hours, which is shorter than that of amphetamine, although significant inter-individual variation was observed.[15][16][17]

Part 4: Toxicology and Neurotoxicity Profile

The potential for neurotoxicity is a significant concern for many amphetamine and cathinone derivatives.[18][19][20] The introduction of fluorine can influence the toxicological profile of these compounds, though the effects are complex and not always predictable.

There is an ongoing debate regarding the neurotoxicity of fluorinated amphetamines.[21] Some evidence suggests that para-halogenated amphetamines can be neurotoxic, with the proposed mechanism involving the unrestrained release of both serotonin and dopamine.[21] However, other reports indicate that 4-FA may be non-neurotoxic.[21] It is hypothesized that the fluorine at the para-position, by blocking metabolism, might prevent the formation of neurotoxic metabolites.[21] However, there is a lack of comprehensive research to definitively establish the neurotoxicity of many fluorinated analogues.[21]

Synthetic cathinones, including fluorinated derivatives, have been associated with a range of adverse effects, including cardiac, psychiatric, and neurological symptoms.[22][23][24][25] The toxicity is often related to their potent stimulant effects and their interactions with monoamine systems.[23]

Part 5: Synthetic Strategies and Methodologies

The synthesis of fluorinated ethylamines can be achieved through various chemical routes. A common strategy involves the use of fluorinated starting materials, such as fluorinated benzaldehydes or phenylacetones, which are then subjected to reductive amination or other amine-forming reactions.[26] More advanced methods for the direct introduction of fluorine or fluorinated groups onto the ethylamine scaffold are also being developed.[27][28]

Experimental Protocol: Representative Synthesis of a Fluorinated Ethylamine Derivative

The following is a generalized protocol for the synthesis of a fluorinated phenethylamine via reductive amination of a fluorinated phenylacetone.

Objective: To synthesize 1-(fluorophenyl)propan-2-amine.

Materials:

-

Fluorophenylacetone

-

Ammonium acetate or appropriate amine

-

Sodium cyanoborohydride (NaBH3CN) or other suitable reducing agent

-

Methanol or other appropriate solvent

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether or other extraction solvent

-

Magnesium sulfate (MgSO4) or other drying agent

Procedure:

-

Dissolve the fluorophenylacetone and an excess of ammonium acetate in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium cyanoborohydride to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of dilute HCl.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and basify the solution with aqueous NaOH to a pH > 12.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by distillation or by conversion to its hydrochloride salt and recrystallization.

Causality behind Experimental Choices:

-

Reductive Amination: This is a robust and widely used method for the formation of amines from ketones or aldehydes.

-

Sodium Cyanoborohydride: This reducing agent is selective for the iminium ion intermediate and is stable under the mildly acidic conditions generated by the ammonium acetate, minimizing the reduction of the starting ketone.

-

Acid-Base Extraction: This is a standard workup procedure to isolate the basic amine product from the reaction mixture.

Part 6: Experimental Protocols for Biological Evaluation

In Vitro Transporter Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific monoamine transporter.

Objective: To determine the binding affinity of a fluorinated ethylamine for the human dopamine transporter (hDAT).

Materials:

-

Cell membranes prepared from a cell line stably expressing hDAT (e.g., HEK-293 cells).

-

Radioligand specific for hDAT (e.g., [3H]WIN 35,428).

-

Test compound (fluorinated ethylamine).

-

Non-specific binding control (e.g., cocaine or GBR 12909).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validating System:

-

The inclusion of total binding and non-specific binding controls is essential for calculating specific binding.

-

A known reference compound should be run in parallel to ensure the assay is performing as expected.

-

The Kd of the radioligand should be predetermined under the same assay conditions.

Diagrammatic Representations

Experimental Workflow for Transporter Binding Assay

Caption: Workflow for in vitro monoamine transporter binding assay.

Logical Relationship of Fluorination Effects

Caption: Interplay of fluorination effects on ethylamine properties.

Part 7: Conclusion and Future Perspectives

The introduction of fluorine into the ethylamine scaffold is a versatile and powerful tool in medicinal chemistry and pharmacology. It allows for the fine-tuning of a compound's physicochemical properties, leading to profound changes in its biological activity. Fluorinated ethylamines encompass a diverse range of pharmacological profiles, from potent and selective monoamine transporter ligands to specific MAO inhibitors and GPCR modulators. The ability of fluorine to block metabolic pathways has significant implications for improving the pharmacokinetic properties of these compounds.

While much has been learned about the structure-activity relationships of fluorinated ethylamines, further research is needed to fully elucidate their mechanisms of action and to establish their safety profiles, particularly concerning their potential for neurotoxicity. The development of novel fluorination methodologies will continue to expand the chemical space of accessible analogues, paving the way for the discovery of new therapeutic agents for a variety of neurological and psychiatric disorders.

References

-

Rickli, A., et al. (2019). Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion. PubMed. [Link]

-

Martínez-Grau, M. A., et al. (2011). Design, synthesis, and biological evaluation of novel fluorinated ethanolamines. PubMed. [Link]

-

Singer, G. M., et al. (1988). Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. IARC Scientific Publications. [Link]

-

Rickli, A., et al. (2019). Pharmacokinetic properties of 4‐fluoroamphetamine in serum and oral fluid after oral ingestion. ResearchGate. [Link]

-

Various Authors. (2014). Fluorinated Amphetamines and Neurotoxicity. Reddit. [Link]

-

Daly, D. J., et al. (2012). Fluorine in psychedelic phenethylamines. PubMed. [Link]

-

Yoshida, S., et al. (2004). Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. PubMed. [Link]

-

Rickli, A., et al. (2019). Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion. Semantic Scholar. [Link]

-

Unknown Author. 2-Fluoromethamphetamine. Grokipedia. [Link]

-

Cingolani, G. M., et al. (1993). Synthesis and dopamine receptors binding affinity of 2-(3-fluoro-4-hydroxyphenyl)ethylamine and its N-alkyl derivatives. PubMed. [Link]

-

Glennon, R. A., et al. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. PubMed. [Link]

-

Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. National Institutes of Health. [Link]

-

Glennon, R. A., et al. (1980). Serotonin Receptor Affinities of Psychoactive Phenalkylamine Analogues. Journal of Medicinal Chemistry. [Link]

-

Spiller, H. A., et al. (2013). The toxicology of bath salts: a review of synthetic cathinones. PubMed. [Link]

-

Unknown Author. 4-Fluoroamphetamine (4-FA). LJMU Research Online. [Link]

-